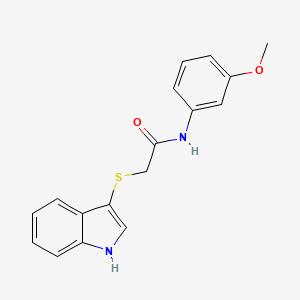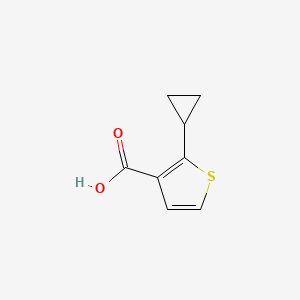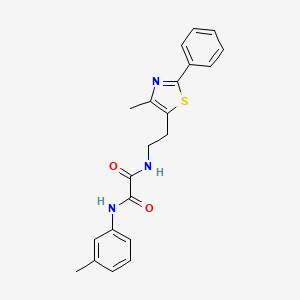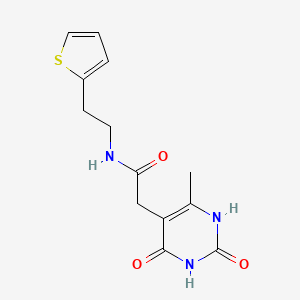
2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” is structurally similar to the requested compound . It has a molecular formula of C17H15NO2 and a molecular weight of 265.3065 .
Molecular Structure Analysis
The molecular structure of “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” includes an indole ring attached to a ketone group, and a methoxyphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-((1H-indol-3-yl)thio)-N-(3-methoxyphenyl)acetamide” are not available, related compounds such as “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” are often involved in coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanone” include a molecular formula of C17H15NO2, a molecular weight of 265.3065, and a structure that includes an indole ring, a ketone group, and a methoxyphenyl group .Scientific Research Applications
Antimicrobial Applications
A study by Debnath and Ganguly (2015) synthesized a series of acetamide derivatives, including ones similar to the chemical , to evaluate their antimicrobial activities. These compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting their potential as antimicrobial agents (B. Debnath & S. Ganguly, 2015).
Anti-inflammatory and Molecular Docking Analysis
Al-Ostoot et al. (2020) conducted a comprehensive study on an indole acetamide derivative, focusing on its anti-inflammatory activity confirmed through in silico modeling. The study elaborated on the compound's interaction with cyclooxygenase domains, providing insights into its anti-inflammatory potential and laying groundwork for further exploration in drug design (F. H. Al-Ostoot et al., 2020).
Herbicide Metabolism and Toxicology
Research by Coleman et al. (2000) on chloroacetamide herbicides and their metabolites in human and rat liver microsomes has revealed insights into the metabolic pathways and potential toxicological implications of acetamide compounds. Although the focus was on herbicides, the metabolic insights contribute to understanding the broader implications of acetamide derivatives in biological systems (S. Coleman et al., 2000).
Green Chemistry Synthesis
A novel approach to synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, a valuable intermediate in dye production, was explored by Zhang Qun-feng (2008). This method emphasizes green chemistry principles, highlighting the potential of acetamide derivatives in sustainable chemical processes (Zhang Qun-feng, 2008).
Fatty Acid Synthesis Inhibition
The chloroacetamide herbicides, including acetamide derivatives, have been studied for their inhibitory effects on fatty acid synthesis in the green alga Scenedesmus acutus by Weisshaar and Böger (1989). These findings suggest a potential application of acetamide derivatives in agricultural weed management and their effects on non-target organisms (H. Weisshaar & P. Böger, 1989).
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-13-6-4-5-12(9-13)19-17(20)11-22-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSBMUWHGBISID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2987069.png)
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2987070.png)
![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)

![2-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2987075.png)
![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2987077.png)
![2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2987078.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2987079.png)
![3-Tert-butyl-6-[5-(3-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2987080.png)
![6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2987086.png)
![N-cyclohexyl-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2987087.png)

